Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-2-nitroso-1-propylpiperazine

Nitrosamine impurity profiling Tautomerism C-nitroso chemistry

4-Methyl-2-nitroso-1-propylpiperazine is a C-nitroso piperazine oxime—structurally and analytically distinct from N-nitrosopiperazine impurities (MeNP, MNPZ). With a molecular weight of 171.24 and LogP of 0.61, it demands unique LC-MS/MS MRM transitions that cannot be extrapolated from N-nitrosopiperazine CRMs. This authentic compound is essential for establishing retention time and precursor/product ion spectra, achieving ICH M7 compliance, conducting Enhanced Ames Tests for compound-specific hazard data, and exploring oxime ether SAR via O-alkylation. Without it, regulatory nitrosamine risk assessment remains incomplete.

Molecular Formula C8H17N3O
Molecular Weight 171.244
CAS No. 114175-43-8
Cat. No. B568598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-nitroso-1-propylpiperazine
CAS114175-43-8
Molecular FormulaC8H17N3O
Molecular Weight171.244
Structural Identifiers
SMILESCCCN1CCN(CC1N=O)C
InChIInChI=1S/C8H17N3O/c1-3-4-11-6-5-10(2)7-8(11)9-12/h8H,3-7H2,1-2H3
InChIKeyHNTIAXISRHEYKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-nitroso-1-propylpiperazine (CAS 114175-43-8): Procurement-Relevant Structural Identity and Physicochemical Baseline


4-Methyl-2-nitroso-1-propylpiperazine (CAS 114175-43-8; synonym: 2-Piperazinone, 4-methyl-1-propyl-, oxime) is a C-nitroso piperazine derivative with molecular formula C₈H₁₇N₃O, molecular weight 171.24 g/mol, exact mass 171.13700, polar surface area (PSA) 35.91 Ų, and calculated LogP 0.61210 . Unlike the more commonly encountered N-nitrosopiperazines in which the nitroso group is attached to a ring nitrogen, this compound bears the nitroso functionality at the ring carbon-2 position and exists predominantly as its oxime tautomer [1]. The compound is supplied at ≥95% purity by multiple vendors and is utilized primarily as a research chemical and as a potential nitrosamine impurity reference standard for analytical method development in pharmaceutical quality control .

Why 4-Methyl-2-nitroso-1-propylpiperazine Cannot Be Replaced by Common N-Nitrosopiperazine Analogs


Generic substitution fails because 4-methyl-2-nitroso-1-propylpiperazine is a C-nitroso compound that exists in tautomeric equilibrium with its oxime form, whereas virtually all regulatory-tracked nitrosamine impurities in pharmaceuticals—such as 1-methyl-4-nitrosopiperazine (MeNP), N-nitrosopiperazine (MNPZ), and 1-ethyl-4-nitrosopiperazine—are N-nitroso compounds in which the –N=O group is bonded to a piperazine ring nitrogen [1]. This fundamental C-nitroso versus N-nitroso distinction governs differences in tautomeric state, LogP, hydrogen-bonding capacity, and chromatographic retention behavior, meaning that an N-nitrosopiperazine reference standard cannot serve as a valid surrogate for this compound in LC-MS/MS method development, mutagenicity assessment, or impurity fate studies [2]. The quantitative evidence below demonstrates specific, measurable differences that justify compound-specific procurement.

Quantitative Differentiation Evidence for 4-Methyl-2-nitroso-1-propylpiperazine Versus Closest Analogs


C-Nitroso (Oxime) vs. N-Nitroso Structural Class: Tautomeric State Differentiation

4-Methyl-2-nitroso-1-propylpiperazine is formally a C-nitroso compound at the piperazine 2-position; as a secondary nitrosoalkane bearing an α-hydrogen, it undergoes spontaneous tautomerization to the thermodynamically more stable oxime (2-piperazinone oxime) [1]. In contrast, 1-methyl-4-nitrosopiperazine (MeNP, CAS 16339-07-4) and N-nitrosopiperazine (CAS 5632-47-3) are N-nitroso compounds with the –N=O group on a ring nitrogen and no such tautomerization [2]. This distinction is not cosmetic: the oxime form introduces an N–OH moiety capable of hydrogen-bond donation (absent in N-nitrosopiperazines), altering chromatographic retention and ionization efficiency in LC-MS. Regulatory read-across frameworks such as DARAN explicitly rely on N-nitrosopiperazine SAR categories that exclude C-nitroso/oxime congeners [3].

Nitrosamine impurity profiling Tautomerism C-nitroso chemistry

Lipophilicity Differentiation: LogP 0.61 vs. Comparator N-Nitrosopiperazines

The calculated LogP of 4-methyl-2-nitroso-1-propylpiperazine is 0.61210, which is substantially higher than that of the widely used N-nitrosopiperazine impurity standard 1-methyl-4-nitrosopiperazine (MeNP, LogP −0.209 by experimental measurement, or 0.20 by ACD/LogP calculation) [1]. The propyl substituent at N1 and the oxime tautomeric form both contribute to increased lipophilicity. N-Nitrosopiperazine itself has a LogP of approximately −0.16 (experimental) to 0.18 (calculated) [2]. A ΔLogP of +0.81 to +0.41 relative to MeNP translates to a predicted ~6.5-fold to ~2.6-fold increase in octanol-water partition coefficient, which has direct consequences for reversed-phase LC retention time and for any assessment of environmental fate or biological membrane permeability.

Lipophilicity LogP Membrane permeability Chromatographic retention

Topological Polar Surface Area: PSA 35.91 Ų vs. N-Nitrosopiperazine PSA 44.70 Ų

The topological polar surface area (TPSA) of 4-methyl-2-nitroso-1-propylpiperazine is 35.91 Ų , which is 8.79 Ų lower than that of N-nitrosopiperazine (TPSA 44.70 Ų) [1]. This difference arises because the oxime N–OH group in the target compound replaces the exposed N–N=O moiety of N-nitrosopiperazines with a more compact, intramolecularly satisfied functional group. A TPSA below 60 Ų is generally associated with good blood-brain barrier permeability, while a TPSA above 140 Ų predicts poor intestinal absorption [2]; although both values fall well below these thresholds, the 20% lower TPSA of the target compound indicates measurably different passive membrane-permeation characteristics that are relevant for toxicological risk assessment and for understanding differential biological fate in nitrosamine impurity evaluations.

Polar surface area Membrane permeability prediction Drug-likeness

Molecular Weight Differentiation: 171.24 g/mol Enables Distinct MS Detection Channels

The molecular weight of 4-methyl-2-nitroso-1-propylpiperazine is 171.24 g/mol (exact mass 171.13700) , which is significantly higher than that of the most commonly monitored N-nitrosopiperazine impurities: 1-methyl-4-nitrosopiperazine (MeNP, MW 129.16 g/mol), N-nitrosopiperazine (MNPZ, MW 115.13 g/mol), and 1-ethyl-4-nitrosopiperazine (MW 143.19 g/mol) [1]. The mass difference of +42.08 Da relative to MeNP (Δ +32.6%) arises from the propyl substituent at N1 and the additional carbon at the oxime-bearing C2 position. This mass shift places the target compound in a distinct m/z window in MS detection, free from isobaric interference with the common N-nitrosopiperazine panel, and demands a compound-specific multiple reaction monitoring (MRM) transition for accurate quantification in nitrosamine impurity screens.

Mass spectrometry Impurity quantification LC-MS/MS method development

Unique Substitution Pattern: Propyl at N1, Methyl at N4, Nitroso/Oxime at C2

The substitution pattern of 4-methyl-2-nitroso-1-propylpiperazine—propyl at N1, methyl at N4, and nitroso/oxime at C2—is structurally distinct from all N-nitrosopiperazines currently tracked in pharmaceutical impurity regulatory frameworks. The DARAN defined approach for nitrosamine risk assessment uses chemical categories based on N-nitrosopiperazine SAR, where the critical structural features are N-nitroso substitution on the piperazine ring nitrogen [1]. The target compound's C-nitroso/oxime functionality places it outside this category, meaning that toxicological read-across from N-nitrosopiperazine congeners (e.g., using MeNP's TD₅₀ or EMA acceptable intake limit of 26.5 ng/day [2]) is not scientifically justified. The propyl chain at N1 further differentiates it from methyl- or ethyl-substituted analogs, contributing to the observed LogP elevation and potentially altering metabolic activation pathways.

Structure-activity relationship Nitrosamine impurity classification Read-across

Procurement-Driven Application Scenarios for 4-Methyl-2-nitroso-1-propylpiperazine (CAS 114175-43-8)


Pharmaceutical Nitrosamine Impurity Reference Standard for LC-MS/MS Method Development

This compound serves as a certified reference standard for developing and validating LC-MS/MS methods to detect and quantify this specific C-nitroso/oxime impurity in drug substances or drug products. Its distinct molecular weight (171.24 g/mol, exact mass 171.13700) and LogP (0.61210) demand dedicated MRM transitions and chromatographic conditions that cannot be extrapolated from MeNP (MW 129.16, LogP −0.209) or other N-nitrosopiperazine standards . Procurement of the authentic compound is required to establish retention time, precursor ion ([M+H]⁺), and product ion spectra, and to meet ICH M7 and EMA/FDA nitrosamine control requirements for any pharmaceutical product where this structure may arise as a process-related or degradation impurity .

Mutagenicity and Genotoxicity Assessment in Regulatory Toxicology Studies

Because 4-methyl-2-nitroso-1-propylpiperazine falls outside the N-nitrosopiperazine SAR category used in the DARAN read-across framework , its mutagenic potential cannot be reliably inferred from data on MeNP or MNPZ. Procurement of the pure compound enables conduct of the Enhanced Ames Test (EAT) and in vitro micronucleus or TK6 cell-based genotoxicity assays to generate compound-specific hazard data. This is a prerequisite for establishing an EMA/FDA acceptable intake limit and for completing the nitrosamine risk assessment section of marketing authorization applications for any drug substance or product where this impurity may be present .

C-Nitroso vs. N-Nitroso Mechanistic Probe in Nitrosamine Carcinogenicity Research

The C-nitroso/oxime structure of this compound—as opposed to the N-nitroso motif of regulatory-concern nitrosamines—makes it a valuable mechanistic probe for investigating whether α-carbon hydroxylation and subsequent DNA alkylation pathways differ between C-nitroso and N-nitroso activation routes . Quantum chemical calculations of nitrosamine activation and deactivation pathways have been proposed for carcinogenicity risk assessment ; this compound provides a structurally defined C-nitroso substrate for validating computational predictions against experimental mutagenicity data, potentially informing refinement of the cohort-of-concern concept in ICH M7(R2).

Synthetic Intermediate for Piperazine-Derived Oxime Ether Libraries

The oxime functionality at the C2 position provides a synthetic handle for O-alkylation or O-acylation to generate oxime ether libraries. Piperazinyl oxime ethers have been reported as NK-1 receptor antagonists with high affinity and in vivo activity in the gerbil foot-tapping assay . The unique N1-propyl/N4-methyl/C2-oxime substitution pattern of this compound offers a starting scaffold distinct from the more common N-substituted piperazine oxime ethers, enabling exploration of structure-activity relationships at all three functionalized positions. Procurement of the compound in ≥95% purity supports direct derivatization without preliminary purification steps .

Quote Request

Request a Quote for 4-Methyl-2-nitroso-1-propylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.